molecular formula C6H6Cl2N2 B084532 (2,4-Dichlorophenyl)hydrazine CAS No. 13123-92-7

(2,4-Dichlorophenyl)hydrazine

Cat. No. B084532
CAS RN: 13123-92-7
M. Wt: 177.03 g/mol
InChI Key: ZTPAUBJZUBGGEY-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)hydrazine is a chemical compound used in various chemical reactions and studies. Its synthesis, molecular structure, chemical reactions, and properties have been extensively explored in scientific research.

Synthesis Analysis

The synthesis of derivatives similar to (2,4-Dichlorophenyl)hydrazine involves various chemical reactions including the reaction of chloroformate ethyl ester with hydrazine in the presence of triethylamine, leading to complex compounds (Zou Xia, 2001).

Molecular Structure Analysis

The molecular structure of (2,4-Dichlorophenyl)hydrazine derivatives has been determined through X-ray diffraction, revealing characteristics like crystal system, space group, and hydrogen bonding (Zou Xia, 2001).

Chemical Reactions and Properties

Chemical reactions involving (2,4-Dichlorophenyl)hydrazine derivatives include condensation with aromatic aldehydes and reactions with bromoethanones. These processes lead to the synthesis of compounds with potential applications in various fields (E. Ramadan, 2019).

Physical Properties Analysis

The physical properties of (2,4-Dichlorophenyl)hydrazine derivatives are linked to their crystal structures and molecular interactions, which influence their stability and reactivity (Zou Xia, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of (2,4-Dichlorophenyl)hydrazine derivatives can be inferred from their molecular structure and the nature of their synthesis reactions. These properties are crucial for their application in chemical synthesis and other areas (E. Ramadan, 2019).

Scientific Research Applications

  • Spectrophotometric Determination of Hydrazine : (2,4-Dichlorophenyl)hydrazine is used in a derivative form (2,4-dinitrophenylhydrazine) for the spectrophotometric determination of hydrazine. This process is applicable in monitoring boiler feed water quality (George, Nagaraja, & Balasubramanian, 2008).

  • Detection of Water Pollutants : In environmental science, (2,4-Dichlorophenyl)hydrazine derivatives are used for the electrochemical detection of water pollutants such as hydrazine and 4-chlorophenol, important due to their impact on human health (Tahernejad-Javazmi et al., 2018).

  • Preparation of Heterocyclic Compounds : It plays a role in the synthesis of heterocyclic compounds with potential biological activities. The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine and hydrazines forms derivatives that exhibit antimicrobial and antifungal properties (Sayed et al., 2003).

  • Antimicrobial and Antifungal Activity : Synthesis of substituted hydrazones and thiazolidinones from (2,4-Dichlorophenyl)hydrazine derivatives has shown moderate activity against pathogens like Candida albicans (Papakonstantinou-Garoufalias et al., 2002).

  • High-throughput Synthesis : It is used in high-throughput synthesis methods for the regioselective alkylations of hydrazine derivatives, facilitating the production of various hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).

  • Photosynthesis Research : (2,4-Dichlorophenyl)hydrazine has been used in photosynthesis research as an electron donor to Photosystem II, highlighting its role in understanding the biochemical processes in plants (Heath, 1971).

  • Fungicidal Activity : Synthesis of novel aroyl hydrazones and oxadiazoles from (2,4-Dichlorophenyl)hydrazine derivatives and their evaluation for fungicidal properties against plant pathogens demonstrates its potential in agriculture (Dutta, Goswami, & Kataky, 1986).

Safety and Hazards

(2,4-Dichlorophenyl)hydrazine is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,4-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPAUBJZUBGGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328292
Record name (2,4-dichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)hydrazine

CAS RN

13123-92-7
Record name (2,4-dichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?

A1: (2,4-Dichlorophenyl)hydrazine serves as a crucial building block in the synthesis of substituted pyrazoles. [, ] It specifically acts as a nitrogen-containing nucleophile that reacts with enone intermediates, ultimately leading to the formation of the pyrazole ring. The chlorine atoms on the phenyl ring can be further modified, providing opportunities for diversification and exploration of structure-activity relationships in the resulting pyrazole derivatives.

Q2: How does ultrasound irradiation influence the reaction involving (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?

A2: Research [] indicates that employing ultrasound irradiation during the cyclocondensation reaction of enones with (2,4-dichlorophenyl)hydrazine hydrochloride enhances the reaction efficiency. This technique promotes faster reaction rates and improved yields of the desired 1-(2,4-dichlorophenyl)-3-ethylcarboxylate-1H-pyrazoles.

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